molecular formula C11H10N2O3 B1522102 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 13870-58-1

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No. B1522102
CAS RN: 13870-58-1
M. Wt: 218.21 g/mol
InChI Key: SQRRUHFHYXAIAF-UHFFFAOYSA-N
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Description

“4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

One application of benzimidazole derivatives, which are structurally related to 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, is in corrosion inhibition. These compounds have been investigated for their ability to protect mild steel in corrosive environments. Studies show that these derivatives can form protective layers on the metal surface, significantly reducing corrosion rates in acidic conditions. The effectiveness of these inhibitors is attributed to their adsorption characteristics and the formation of a mixed type of inhibitory film, as demonstrated through various analytical techniques including electrochemical analyses and surface examination methods (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Research into benzimidazole-based compounds has also explored their antimicrobial properties. These studies have led to the synthesis of novel compounds with significant bioactivity against pathogenic fungi and bacteria. For example, novel series of imidazole analogs have been synthesized and shown potent antimicrobial activity against Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Dahiya, 2008).

Coordination Polymers and Material Science

Benzimidazole derivatives have been utilized in the synthesis of coordination polymers with interesting structural and functional properties. These materials are of interest for their potential applications in luminescence, magnetism, and as catalysts. For instance, coordination polymers based on benzimidazole ligands have been synthesized, demonstrating varied structural motifs and properties such as luminescent sensing, magnetic behavior, and chemical stability. These studies contribute to the field of material science by providing insights into the design and functionalization of novel coordination polymers for specific applications (He et al., 2020).

Photocatalytic Applications

Some benzimidazole-based compounds have been investigated for their photocatalytic activity, particularly in the degradation of organic pollutants. This research is crucial for environmental remediation technologies, where efficient and reusable photocatalysts are needed to address water pollution. The synthesized compounds exhibit high photocatalytic efficiency under UV light, offering a promising approach for the degradation of dyes and potentially other hazardous organic compounds in wastewater (Cui, Hou, Van Hecke, & Cui, 2017).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” and similar compounds could have potential applications in drug development.

properties

IUPAC Name

4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRUHFHYXAIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

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